N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine
Description
This compound is a bis-pyrazole derivative featuring two pyrazole rings connected via a methylene-amine linker. The first pyrazole is substituted with 1,3-dimethyl groups, while the second pyrazole has a 3-methyl and 1-propyl substituent. Its molecular formula is C₁₃H₂₂N₆ (molecular weight: ~262.36 g/mol).
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-6-18-9-13(11(3)16-18)14-7-12-8-17(4)15-10(12)2/h8-9,14H,5-7H2,1-4H3 |
InChI Key |
CQMUDJUROBENSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CN(N=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methyl-1-propyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key structural differences between the target compound and similar pyrazole-based secondary amines:
Spectroscopic Properties
- 1H NMR : The target compound’s propyl chain (δ ~0.9–1.5 ppm for CH₃ and CH₂ groups) contrasts with aromatic protons in analogues (e.g., δ 6.5–8.0 ppm for ethoxyphenyl in ).
- Mass Spectrometry : ESIMS data for analogues (e.g., m/z 392.2 in ) suggest fragmentation patterns dependent on substituent stability.
Physicochemical Properties
- Solubility : Aromatic substituents (e.g., ethoxyphenyl in ) enhance aqueous solubility via polar interactions, whereas the target compound may require formulation optimization.
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine, also known by its PubChem CID 7022251, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer potential, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 191.23 g/mol. The structure consists of two pyrazole rings connected by a methyl bridge, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that various pyrazole derivatives exhibit significant cytotoxic effects against multiple cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
| This compound | TBD (To Be Determined) | TBD |
Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives similar to this compound have demonstrated IC50 values as low as 0.01 µM in MCF7 cell lines, indicating potent activity .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole compounds are recognized for their anti-inflammatory effects. They can inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines. The mechanism often involves the modulation of signaling pathways related to inflammation.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Cell Cycle Arrest : The compound may interfere with the cell cycle progression in cancer cells.
- Apoptosis Induction : It could activate intrinsic apoptotic pathways leading to programmed cell death.
- Kinase Inhibition : Some studies suggest that it may inhibit specific kinases involved in cancer progression.
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Study on MCF7 Cells : A recent study investigated various pyrazole derivatives' effects on MCF7 breast cancer cells, revealing significant growth inhibition and apoptosis induction .
- Inflammation Model : In an animal model of inflammation, a related compound demonstrated reduced swelling and pain through COX inhibition .
Q & A
Q. What are the optimal synthetic routes for preparing N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution or Ullmann-type coupling. For example, a modified Ullmann reaction using copper(I) bromide as a catalyst under mild conditions (35°C, DMSO solvent) can couple pyrazole precursors with amine derivatives. Key steps include:
- Step 1: Activation of the pyrazole halide (e.g., 4-iodo-pyrazole) using cesium carbonate as a base.
- Step 2: Coupling with a propylamine derivative via copper-catalyzed C–N bond formation.
- Step 3: Purification via gradient chromatography (e.g., ethyl acetate/hexane 0–100%) to isolate the product (yield: ~17.9%) .
- Critical Parameters: Solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (0.1–0.5 eq Cu(I)), and reaction time (48–72 hours).
Q. How should researchers characterize this compound using spectroscopic and analytical techniques?
Methodological Answer:
- NMR Spectroscopy: Use and NMR to confirm substitution patterns. For example, the methyl group on the pyrazole ring typically resonates at δ 2.1–2.3 ppm, while the propyl chain shows triplet signals near δ 0.9–1.6 ppm .
- HRMS (ESI): Confirm molecular weight (e.g., [M+H] at m/z 292.18) and rule out isotopic impurities .
- Melting Point: Determine purity via sharp melting range (e.g., 104–107°C) .
- IR Spectroscopy: Identify amine N–H stretches (~3298 cm) and pyrazole ring vibrations (~1600 cm) .
Q. What solvents and reaction conditions stabilize this compound during synthesis?
Methodological Answer:
- Solvents: DMSO enhances solubility for coupling reactions, while dichloromethane is ideal for extraction . Avoid protic solvents (e.g., water) during synthesis to prevent hydrolysis.
- Temperature: Maintain 35–50°C to balance reaction rate and side-product formation .
- pH Control: Use cesium carbonate (pH >10) to deprotonate amines and facilitate nucleophilic attack .
Advanced Research Questions
Q. How can researchers address low yields in Ullmann-type coupling steps during synthesis?
Methodological Answer: Low yields (~17.9% in some protocols) often arise from incomplete coupling or catalyst deactivation. Mitigation strategies include:
- Catalyst Optimization: Replace CuBr with CuI or add ligands (e.g., 1,10-phenanthroline) to stabilize the active Cu species .
- Microwave Assistance: Reduce reaction time (2–6 hours vs. 48 hours) and improve homogeneity .
- Precursor Design: Use electron-deficient pyrazole halides (e.g., 4-iodo derivatives) to enhance electrophilicity .
Q. How do structural modifications (e.g., fluorination or alkyl chain length) impact biological activity?
Methodological Answer:
- Fluorination: Adding fluorine at the pyrazole 5-position (as in ’s analogs) increases metabolic stability and binding affinity to hydrophobic enzyme pockets.
- Alkyl Chain Length: Longer chains (e.g., propyl vs. ethyl) enhance membrane permeability but may reduce solubility. Compare logP values via HPLC to quantify hydrophobicity .
- Case Study: A fluorinated analog (C12H18FN5) showed 3x higher kinase inhibition than the parent compound due to improved target engagement .
Q. How to resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
Methodological Answer:
- Standardize Assays: Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase assays).
- Batch Analysis: Compare purity via LC-MS; impurities >95% may skew results .
- Meta-Analysis: Cross-reference data from independent studies (e.g., vs. 19) to identify outliers caused by assay variability .
Q. What computational methods predict the compound’s reactivity and binding modes?
Methodological Answer:
- DFT Calculations: Model transition states for coupling reactions to optimize catalyst-substrate interactions .
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., kinases) and identify key residues (e.g., hinge-region hydrogen bonds) .
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs with durable interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
